2-Nitropyridine-3-sulfonyl fluoride
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Overview
Description
2-Nitropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H3FN2O4S . It has a molecular weight of 206.15 . It is a powder in physical form . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H3FN2O4S/c6-13(11,12)4-2-1-3-7-5(4)8(9)10/h1-3H . This code provides a standard way to encode the compound’s molecular structure and formula.It is stored at a temperature of 4 degrees Celsius . The compound is shipped at normal temperature .
Scientific Research Applications
Catalytic Synthesis of Sulfinamides and Sulfonamides
The catalytic synthesis of sulfinamides, sulfonimidamides, and primary sulfonamides has been facilitated by nickel(II)-catalyzed addition of aryl and heteroaryl boroxines to the sulfinylamine reagent, showcasing the versatility of sulfonyl fluorides in organic synthesis. This method offers a redox-neutral pathway, utilizing commercial catalysts and safe chlorinating agents to produce key intermediates for further chemical transformations Pui Kin Tony Lo & M. Willis, 2021.
Antibacterial Activity
Nitro sulfonyl fluorides have been identified as a new pharmacophore for the development of antibiotics, demonstrating significant antibacterial activity against drug-resistant pathogens such as MRSA, multidrug-resistant Acinetobacter baumannii, and Pseudomonas aeruginosa. This highlights their potential in addressing the critical challenge of antibiotic resistance Corinne M Sadlowski et al., 2018.
Electrochemical Synthesis
A novel and environmentally benign electrochemical method has been developed for the synthesis of sulfonyl fluorides from thiols or disulfides and potassium fluoride. This approach requires no additional oxidants or catalysts, showcasing a mild and broad substrate scope method for generating sulfonyl fluorides G. Laudadio et al., 2019.
Sulfonamide Synthesis
The activation of sulfonyl fluorides toward nucleophilic addition with amines using calcium triflimide as a Lewis acid has been described, converting a wide array of sulfonyl fluorides and amines into the corresponding sulfonamides. This method highlights the utility of sulfonyl fluorides in the efficient and diverse synthesis of sulfonamides P. Mukherjee et al., 2018.
Safety and Hazards
Future Directions
Recent advances in photochemical and electrochemical strategies have emerged as alternative methods for synthesizing diverse sulfonyl fluorides . These strategies are environmentally friendly and sustainable, offering new directions for the synthesis of compounds like 2-Nitropyridine-3-sulfonyl fluoride .
Mechanism of Action
Target of Action
2-Nitropyridine-3-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of this compound are likely to be proteins or enzymes that contain nucleophilic residues, such as serine, threonine, or tyrosine .
Mode of Action
The mode of action of this compound involves the formation of a covalent bond with its target. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic residues in the target protein or enzyme . This results in the modification of the target, which can lead to changes in its function.
Biochemical Pathways
Given the reactivity of sulfonyl fluorides, it is likely that this compound could affect a variety of pathways depending on the specific targets it interacts with .
Pharmacokinetics
Sulfonyl fluorides are known for their balance of reactivity and stability, which makes them attractive for various applications . They are resistant to hydrolysis under physiological conditions, which could potentially enhance their bioavailability .
Result of Action
The result of the action of this compound would depend on the specific targets it interacts with. By forming a covalent bond with nucleophilic residues in proteins or enzymes, this compound could modulate their function, leading to various molecular and cellular effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment could affect the reactivity of the sulfonyl fluoride group . Furthermore, the presence of other nucleophiles could compete with the target for reaction with the sulfonyl fluoride .
properties
IUPAC Name |
2-nitropyridine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O4S/c6-13(11,12)4-2-1-3-7-5(4)8(9)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVQXZMDCUWFGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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